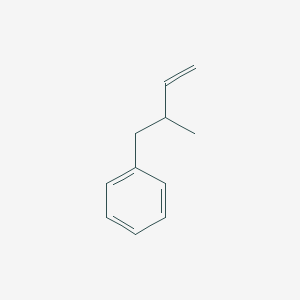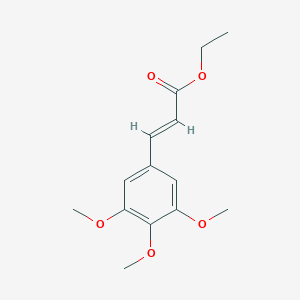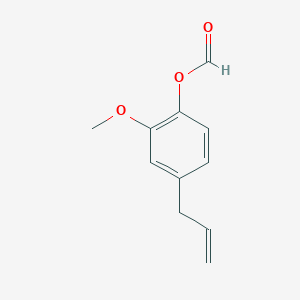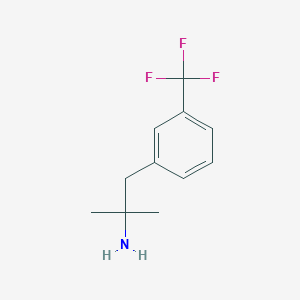
Phenethylamine, alpha,alpha-dimethyl-m-trifluoromethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethylamine, alpha,alpha-dimethyl-m-trifluoromethyl- is a chemical compound that belongs to the class of phenethylamines. It is commonly referred to as DMPEA. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
DMPEA has potential applications in various fields of scientific research. It has been studied for its potential use as a precursor in the synthesis of novel compounds with pharmaceutical properties. DMPEA has also been studied for its potential use in the synthesis of fluorescent dyes for imaging applications. Additionally, DMPEA has been studied for its potential use in the synthesis of polymers with unique properties.
Wirkmechanismus
DMPEA acts as a monoamine oxidase inhibitor (MAOI) in the human body. MAOIs are enzymes that break down monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAOIs, DMPEA increases the concentration of these neurotransmitters in the brain. This can result in various physiological and psychological effects.
Biochemische Und Physiologische Effekte
DMPEA has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperthermia in mice. Additionally, DMPEA has been shown to increase the release of dopamine and serotonin in the brain. These effects are similar to those observed with other MAOIs.
Vorteile Und Einschränkungen Für Laborexperimente
DMPEA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify. Additionally, DMPEA has been shown to have a high affinity for the MAO enzyme. However, DMPEA also has several limitations. It is unstable in the presence of air and moisture, which can make it difficult to handle. Additionally, DMPEA has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on DMPEA. One potential direction is the synthesis of novel compounds using DMPEA as a precursor. Additionally, DMPEA could be used in the synthesis of polymers with unique properties. There is also potential for DMPEA to be used in the development of novel imaging agents for medical applications. Further research is needed to fully understand the potential applications of DMPEA in these fields.
Eigenschaften
CAS-Nummer |
1645-09-6 |
|---|---|
Produktname |
Phenethylamine, alpha,alpha-dimethyl-m-trifluoromethyl- |
Molekularformel |
C11H14F3N |
Molekulargewicht |
217.23 g/mol |
IUPAC-Name |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C11H14F3N/c1-10(2,15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,7,15H2,1-2H3 |
InChI-Schlüssel |
CUEVAAQJHCRHJI-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N |
Kanonische SMILES |
CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N |
Andere CAS-Nummern |
1645-09-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

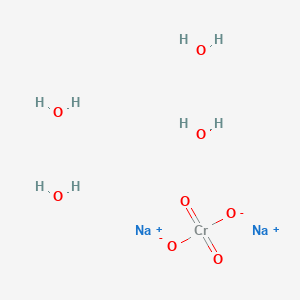
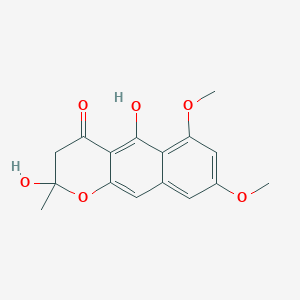
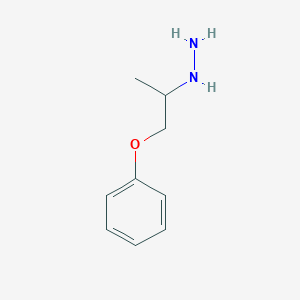
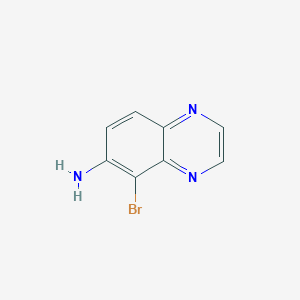
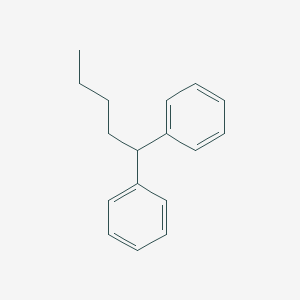
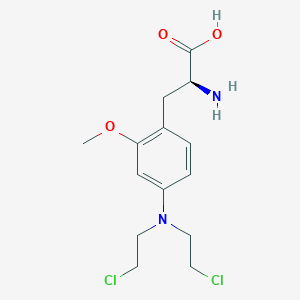
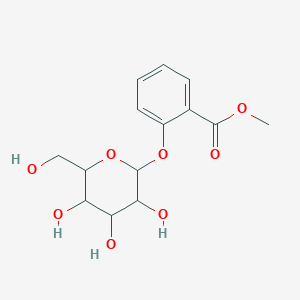
![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)
